molecular formula C17H18N2O5 B4264157 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide

Cat. No. B4264157
M. Wt: 330.33 g/mol
InChI Key: IGPSNMXIMQMHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide, also known as TATD, is a novel compound with potential applications in scientific research. It is a bicyclic compound that contains a tricyclic core with an oxadiazole ring and a benzamide group. TATD has been synthesized through a multistep reaction process and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide can reduce the production of prostaglandins and therefore reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide can reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide is that it is a novel compound that has not been extensively studied, making it a potentially valuable tool for scientific research. However, its complex synthesis process and limited availability may make it difficult to obtain for some researchers. Additionally, more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide. One area of interest is its potential as a diagnostic tool in cancer imaging. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide has been shown to selectively accumulate in cancer cells, making it a potential candidate for use in imaging techniques such as positron emission tomography (PET). Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases and pain.

Scientific Research Applications

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide has also been investigated for its potential as a diagnostic tool in cancer imaging.

properties

IUPAC Name

N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-10-5-3-4-9(8-10)15(20)18-19-16(21)13-11-6-7-12(24-11)14(13)17(19)22/h3-5,8,11-14H,2,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSNMXIMQMHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN2C(=O)C3C4CCC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-3-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide
Reactant of Route 2
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N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide
Reactant of Route 3
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N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide
Reactant of Route 4
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N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide
Reactant of Route 5
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N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide

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